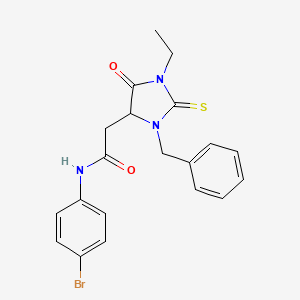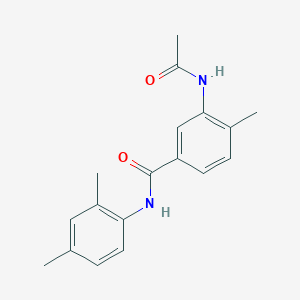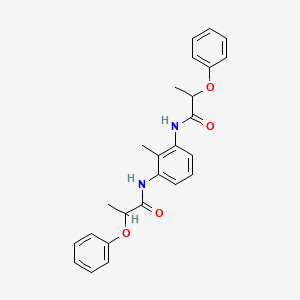
2-(3-benzyl-1-ethyl-5-oxo-2-thioxo-4-imidazolidinyl)-N-(4-bromophenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-benzyl-1-ethyl-5-oxo-2-thioxo-4-imidazolidinyl)-N-(4-bromophenyl)acetamide is a chemical compound that has been the subject of scientific research due to its potential use in the development of new drugs. This compound has been synthesized using various methods, and its mechanism of action has been studied extensively in laboratory experiments. In
Mécanisme D'action
The mechanism of action of 2-(3-benzyl-1-ethyl-5-oxo-2-thioxo-4-imidazolidinyl)-N-(4-bromophenyl)acetamide involves the inhibition of various enzymes and proteins in the body. This compound has been shown to inhibit the activity of topoisomerase II, which is an enzyme that is involved in DNA replication and repair. It has also been shown to inhibit the activity of protein kinase C, which is an enzyme that is involved in cell signaling and regulation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(3-benzyl-1-ethyl-5-oxo-2-thioxo-4-imidazolidinyl)-N-(4-bromophenyl)acetamide are diverse. This compound has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit viral replication, and inhibit bacterial growth. It has also been shown to have neuroprotective effects, including the ability to reduce oxidative stress and inflammation in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-(3-benzyl-1-ethyl-5-oxo-2-thioxo-4-imidazolidinyl)-N-(4-bromophenyl)acetamide in lab experiments is its broad range of biological activities. This compound has been shown to have anticancer, antiviral, and antibacterial properties, as well as neuroprotective effects. However, one limitation of using this compound is its potential toxicity. It has been shown to have cytotoxic effects on normal cells at high concentrations, which may limit its use in certain experiments.
Orientations Futures
There are many future directions for research on 2-(3-benzyl-1-ethyl-5-oxo-2-thioxo-4-imidazolidinyl)-N-(4-bromophenyl)acetamide. One area of focus could be the development of new drugs based on this compound for the treatment of cancer, viral infections, and neurodegenerative disorders. Another area of focus could be the study of the compound's mechanism of action in more detail, including its interactions with specific enzymes and proteins in the body. Additionally, future research could focus on the optimization of the synthesis method for this compound to improve its yield and purity.
Méthodes De Synthèse
The synthesis method of 2-(3-benzyl-1-ethyl-5-oxo-2-thioxo-4-imidazolidinyl)-N-(4-bromophenyl)acetamide involves the reaction of 4-bromobenzylamine with ethyl acetoacetate in the presence of sodium ethoxide to form 3-benzyl-1-ethyl-5-oxo-2-thioxoimidazolidine-4-carboxylic acid ethyl ester. This intermediate is then reacted with thiosemicarbazide in the presence of sodium acetate to form 2-(3-benzyl-1-ethyl-5-oxo-2-thioxo-4-imidazolidinyl)thiosemicarbazide. Finally, this compound is reacted with acetic anhydride in the presence of pyridine to form 2-(3-benzyl-1-ethyl-5-oxo-2-thioxo-4-imidazolidinyl)-N-(4-bromophenyl)acetamide.
Applications De Recherche Scientifique
2-(3-benzyl-1-ethyl-5-oxo-2-thioxo-4-imidazolidinyl)-N-(4-bromophenyl)acetamide has been studied extensively in scientific research for its potential use in drug development. This compound has been shown to have anticancer, antiviral, and antibacterial properties. It has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
Propriétés
IUPAC Name |
2-(3-benzyl-1-ethyl-5-oxo-2-sulfanylideneimidazolidin-4-yl)-N-(4-bromophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20BrN3O2S/c1-2-23-19(26)17(12-18(25)22-16-10-8-15(21)9-11-16)24(20(23)27)13-14-6-4-3-5-7-14/h3-11,17H,2,12-13H2,1H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBHXKEZGGURUIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C(N(C1=S)CC2=CC=CC=C2)CC(=O)NC3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20BrN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(4-chlorophenyl)amino]-1-phenyl-2-propen-1-one](/img/structure/B5195105.png)
![N-(5-chloro-2-methylphenyl)-2-[(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)thio]acetamide](/img/structure/B5195108.png)
![1-[3-(3-chlorophenoxy)propoxy]-2-ethoxybenzene](/img/structure/B5195116.png)
![2-(2-furyl)-N-(1,4,5,6,7,8-hexahydrocyclohepta[c]pyrazol-3-ylmethyl)-N-methyl-2-oxoacetamide](/img/structure/B5195119.png)
![N-[(3,5,7-trimethyl-1-adamantyl)carbonyl]alanine](/img/structure/B5195134.png)
![3-bromo-N-{[(4-phenyl-1,3-thiazol-2-yl)amino]carbonothioyl}benzamide](/img/structure/B5195152.png)

![4-[4-[4-(allyloxy)-3-methoxybenzylidene]-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]benzenesulfonamide](/img/structure/B5195166.png)

![5-(2,4-dichlorophenyl)-N-[3-(trifluoromethoxy)phenyl]-2-furamide](/img/structure/B5195184.png)

![sodium 2-[(4-morpholinylcarbonothioyl)thio]propanoate](/img/structure/B5195194.png)

![2-[3-(2-chlorobenzyl)-2-imino-2,3-dihydro-1H-benzimidazol-1-yl]ethanol hydrochloride](/img/structure/B5195209.png)